molecular formula C32H42F3N5O6 B12464068 but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

Cat. No.: B12464068
M. Wt: 649.7 g/mol
InChI Key: GXINKQQWHLIBJA-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Component-Specific Structural Analysis

But-2-enedioic Acid Moieties: Geometric Isomerism and Stereoelectronic Effects

The but-2-enedioic acid component exists as geometric isomers: maleic acid (cis-but-2-enedioic acid) and fumaric acid (trans-but-2-enedioic acid). The cis isomer adopts a planar configuration with intramolecular hydrogen bonding between the carboxyl groups, reducing thermodynamic stability compared to the trans isomer. This intramolecular interaction lowers the melting point (135°C vs. 287°C for fumaric acid) and increases water solubility due to enhanced polarity.

Stereoelectronic effects arise from the electron-withdrawing carboxyl groups, which polarize the double bond, increasing electrophilicity. The cis isomer’s steric strain between adjacent carboxyl groups destabilizes it by approximately 22.7 kJ/mol relative to the trans isomer, as evidenced by combustion enthalpy differences. Substitution at the double bond influences reactivity; electron-donating groups stabilize the cis configuration, while electron-withdrawing groups favor the trans form.

Table 1: Comparative Properties of But-2-enedioic Acid Isomers

Property Maleic Acid (cis) Fumaric Acid (trans)
Melting Point (°C) 135 287
Solubility (g/100 mL H₂O) 788 6.9
Heat of Combustion (kJ/mol) -1,355 -1,332
Piperazine-Piperidine Core: Conformational Flexibility and Nitrogen Hybridization

The piperazine-piperidine core exhibits significant conformational flexibility due to nitrogen inversion and ring puckering. Piperidine adopts chair conformations with equatorial methyl and axial methoxy substituents minimizing 1,3-diaxial strain. The piperazine ring undergoes chair-chair interconversion, with energy barriers influenced by the 3-methyl and 2-methoxyethyl substituents. Hybridization of the piperazine nitrogens (sp³) enables protonation at physiological pH, enhancing water solubility and hydrogen-bonding potential.

Methyl groups at the 4-position of piperidine and 3-position of piperazine introduce steric hindrance, restricting rotation about the N-C bonds. This constraint stabilizes specific conformers, as observed in hierarchical clustering studies of analogous structures. The methoxyethyl side chain adopts a gauche conformation to avoid steric clashes with the trifluoromethylphenyl group, as determined by molecular mechanics simulations.

Trifluoromethylphenyl Group: Electronic Perturbations and Steric Constraints

The para-trifluoromethylphenyl group exerts strong electron-withdrawing effects via the -CF₃ substituent, reducing the aromatic ring’s electron density ($$ \sigma_m = 0.43 $$) and directing electrophilic substitution to the meta position. The trifluoromethyl group’s van der Waals radius (1.33 Å) creates steric constraints, limiting rotational freedom of the adjacent ethyl moiety.

Crystallographic data from related compounds show that the -CF₃ group induces a 7° deviation from coplanarity in the phenyl ring to alleviate steric strain with the methoxyethyl chain. This non-planar arrangement reduces π-π stacking potential but enhances hydrophobic interactions in lipid-rich environments.

Pyrimidine Substituent: Aromaticity and Hydrogen-Bonding Capabilities

The 4,6-dimethylpyrimidin-5-yl group is a planar, aromatic system with $$ \pi $$-electron density localized at N1 and N3. Methyl groups at C4 and C6 enhance lipophilicity (clogP +0.8) while minimally perturbing aromaticity. Hydrogen-bonding occurs via the N1 lone pair ($$ \theta{H-bond} = 160^\circ $$) and the C2 carbonyl oxygen ($$ \text{p}Ka \approx 1.5 $$), enabling interactions with biological targets.

Table 2: Hydrogen-Bonding Parameters of Pyrimidine Substituent

Site Acceptor/Done Bond Length (Å) Angle (°)
N1 Acceptor 2.95 160
C2=O Acceptor 2.89 155
C5-CH₃ Donor - -

Properties

IUPAC Name

but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXINKQQWHLIBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperazine-Piperidine Core

The synthesis begins with constructing the 4-methylpiperidine scaffold bearing a piperazine moiety. A critical step involves reductive amination between N-methylpiperazine and N-Boc-piperidin-4-one using sodium dithionite (Na₂S₂O₄) as the reducing agent. Optimal conditions include:

  • Solvent : Methanol/methylene chloride (1:1 v/v)
  • Temperature : 40°C
  • Reaction Time : 4 hours
  • Yield : 68–72%.

The Boc-protected intermediate is subsequently deprotected using saturated HCl in methanol, yielding 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.

Introduction of the Trifluoromethylphenyl Ethyl Group

The piperazine nitrogen is functionalized via nucleophilic substitution with (1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl bromide. This reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base:

  • Molar Ratio : 1:1.2 (piperazine:alkyl bromide)
  • Temperature : 80°C
  • Reaction Time : 12 hours
  • Yield : 85%.

Coupling with the Pyrimidine Carbonyl Unit

The final methanone structure is formed by reacting the piperidine-piperazine intermediate with 4,6-dimethylpyrimidine-5-carbonyl chloride. This step employs HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent:

  • Solvent : Dichloromethane
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Temperature : Room temperature
  • Yield : 78%.

Optimization of Reaction Conditions

Reductive Amination

The use of sodium dithionite in methanol/methylene chloride mixtures significantly improves regioselectivity compared to traditional catalysts like palladium. Key parameters include:

Parameter Optimal Value Impact on Yield
Na₂S₂O₄ Quantity 1.5 equiv Maximizes >70%
Solvent Polarity Medium Prevents byproducts
Stirring Rate 500 rpm Enhances mixing

Salt Formation with Maleic Acid

The free base is converted to the maleate salt via acid-base reaction in methanol:

  • Molar Ratio : 1:1 (base:maleic acid)
  • Temperature : 25°C
  • Stirring Time : 2 hours
  • Purity : >99% (HPLC).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the reductive amination step, achieving:

  • Throughput : 5 kg/hour
  • Purity : 98.5%
  • Cost Reduction : 40% compared to batch processes.

Purification Techniques

  • Crystallization : Ethanol/water mixtures yield needle-shaped crystals with minimal impurities.
  • Chromatography : Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves diastereomeric byproducts.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 4.32 (m, 2H, piperazine-H), 3.78 (s, 3H, OCH₃).
  • FTIR : 1720 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-F stretch).

Purity Standards

Parameter Specification Method
Assay 98.0–102.0% USP <621>
Residual Solvents <0.1% GC-FID
Heavy Metals <10 ppm ICP-MS

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Cost (USD/kg)
Batch Reductive Amination 68 97 12,000
Flow Chemistry 75 98.5 7,200
Enzymatic Coupling 82* 99* 15,000*

*Theoretical values from computational models.

Challenges and Solutions

Stereochemical Control

The (3S,1R) configuration of the piperazine-ethyl group is critical for activity. Chiral resolution via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.

Maleate Stability

The maleate salt exhibits hygroscopicity under humid conditions. Lyophilization with trehalose as a cryoprotectant improves stability (shelf-life: 24 months at 25°C).

Recent Innovations

Photoredox Catalysis

Visible-light-mediated coupling reduces reaction times by 50% while maintaining yields (≥75%).

Green Chemistry Metrics

  • E-Factor : Reduced from 32 to 18 via solvent recycling.
  • PMI (Process Mass Intensity) : 58 → 42.

Chemical Reactions Analysis

Salt Formation with Maleic Acid

The compound exists as a maleate salt (1:1 stoichiometry), formed via acid-base neutralization:

  • Reaction :
    Vicriviroc (base)+Maleic acidVicriviroc maleate\text{Vicriviroc (base)} + \text{Maleic acid} \rightarrow \text{Vicriviroc maleate}

  • Conditions :

    • Solvent: Ethanol or acetone

    • Temperature: 25°C

    • pH: Adjusted to 4.5–5.5 for optimal crystallization .

Key Data :

  • pKa : Vicriviroc (tertiary amine) has a pKa ~8.5, while maleic acid has pKa₁ = 1.9 and pKa₂ = 6.1 .

  • Solubility : 0.5 mg/mL in water at 25°C; improves in polar aprotic solvents (e.g., DMSO) .

Thermal and Hydrolytic Stability

The compound demonstrates moderate stability under controlled conditions:

Condition Observation Source
Heat (80°C) Degrades by 15% over 48 hours (via piperazine ring deformation)
Acidic (pH 2) Rapid hydrolysis of the methoxy group (t₁/₂ = 6 hours at 37°C)
Basic (pH 10) Amide bond cleavage observed (t₁/₂ = 24 hours at 37°C)
UV Light Photodegradation via E→Z isomerization of maleate (10% degradation in 72 hours)

Stereochemical Considerations

The (E)-but-2-enedioic acid (fumaric acid) isomer is less stable than the (Z) -form (maleic acid) under ambient conditions:

  • Isomerization :
    (E)-but-2-enedioate(Z)-but-2-enedioate\text{(E)-but-2-enedioate} \rightleftharpoons \text{(Z)-but-2-enedioate}

    • Catalyzed by heat or UV light .

    • Equilibrium favors (Z) -form by 3:1 at 25°C .

Functional Group Reactivity

  • Pyrimidine Ring :

    • Susceptible to electrophilic substitution at the 2-position under nitration or halogenation conditions.

  • Trifluoromethyl Group :

    • Resists hydrolysis but participates in SNAr reactions with strong nucleophiles (e.g., thiols).

  • Methoxy Group :

    • Demethylation occurs under acidic conditions, forming a phenol derivative.

Degradation Pathways

Major degradation products identified via LC-MS:

Pathway Product Conditions
Hydrolysis4,6-Dimethylpyrimidine-5-carboxylic acidpH < 3 or pH > 9, 37°C
OxidationN-Oxide derivative of piperazineH₂O₂, 25°C
Photolysis(Z)-to-(E) isomerized maleateUV light, 48 hours

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C32H42F3N3O3
  • Molecular Weight : 575.7 g/mol

Structural Features

FeatureDescription
Dicarboxylic Acid BackboneBut-2-enedioic acid (maleic acid)
Pyrimidine Ring4,6-dimethylpyrimidin-5-yl
Piperidine Derivatives4-methylpiperidin-1-yl and 3-methylpiperazin-1-yl
Functional GroupsTrifluoromethyl, methoxy

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals, particularly as an active pharmaceutical ingredient (API). Its structure suggests that it may interact with biological targets effectively, making it suitable for drug development.

Case Study: Vicriviroc Maleate

Vicriviroc maleate, a derivative of this compound, has been studied for its efficacy as an HIV entry inhibitor. Clinical trials have shown promising results in reducing viral load in patients, indicating the compound's potential in antiviral therapies .

Organic Synthesis

Due to its diverse functional groups, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.

Material Sciences

The unique properties of this compound make it suitable for applications in material sciences. Its ability to form polymers or complex materials can be explored for developing advanced materials with specific characteristics.

Potential Uses

  • Polymerization : As a monomer in the synthesis of polymers with specific mechanical or thermal properties.
  • Coatings : In the formulation of coatings that require specific chemical resistance or durability.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Heterocyclic Core

  • The target compound’s 4,6-dimethylpyrimidine core is analogous to pyrimidinediones () and nucleobase derivatives (), which are critical for DNA/RNA interaction or enzyme inhibition.
  • Piperazine-piperidine scaffolds (present in all compared compounds) enable receptor binding and pharmacokinetic optimization. For example, trifluoroethoxy phenyl-substituted piperazines in enhance blood-brain barrier penetration .

Substituent Effects

  • Trifluoromethyl groups (target compound, ): Improve metabolic stability and lipophilicity.
  • Methoxyethyl and methyl groups (target compound): Modulate steric hindrance and solubility.
  • But-2-enedioic acid salts : Fumarate (E-isomer) is widely used in pharmaceuticals (e.g., TDF) to improve aqueous solubility , while maleate (Z-isomer) is less common due to higher toxicity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • The fumarate salt in the target compound likely enhances solubility, similar to TDF, which achieves 25% oral bioavailability via this formulation .
  • LogP Predictions : The trifluoromethylphenyl and methyl groups may increase logP (~3–4), but the fumarate counterion balances this by improving hydrophilicity.

Hypothesized Activity

  • Anticancer: identifies but-2-enedioic acid derivatives in ethanol extracts with fatty acid derivatives (28.34%) showing anticancer synergy. The target compound’s pyrimidine core and trifluoromethyl group align with kinase inhibitor motifs .

Q & A

Q. What in vitro models are appropriate for assessing the compound’s anti-inflammatory potential?

  • Methodological Answer : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). COX-2 inhibition is quantified via a fluorometric assay. Compare to reference inhibitors (e.g., celecoxib) and validate selectivity over COX-1 .

Q. How can target engagement be confirmed in cellular assays?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) to monitor target protein stabilization. CRISPR knockouts of the putative target should abolish activity. Fluorescent probes (e.g., BRET) enable real-time monitoring of receptor occupancy .

Stability and Formulation

Q. What accelerated stability studies are recommended for preformulation development?

  • Methodological Answer : Store the compound under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Analyze degradation products via UPLC-MS. Excipient compatibility studies (e.g., with mannitol or PVP) identify stabilizers for lyophilized formulations .

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